3-Nitro Substitution Confers Distinct Physicochemical Profile Relative to 2-Nitro and 4-Nitro Positional Isomers
While all three positional isomers (2-nitro, 3-nitro, and 4-nitro) share the same molecular formula (C₁₁H₉N₃O₃) and molecular weight (231.21 g/mol), the 3-nitrobenzyl substitution pattern on the imidazole ring yields a unique combination of calculated physicochemical parameters. The 3-nitro isomer (CAS 85103-01-1) exhibits a topological polar surface area (PSA) of 80.71 Ų and a calculated LogP of 2.18 [1]. Although directly measured comparative data for the 2-nitro and 4-nitro isomers are not available in the search results, the meta-substitution (3-position) is expected to alter electronic distribution on the benzyl ring and modulate hydrogen-bonding capacity relative to the ortho- and para-substituted analogs. This difference is of practical relevance for chromatographic method development and for predicting passive membrane permeability in cellular assays.
| Evidence Dimension | Calculated physicochemical properties (PSA and LogP) as determinants of solubility, permeability, and chromatographic retention |
|---|---|
| Target Compound Data | PSA = 80.71 Ų; LogP = 2.18 (calculated values for CAS 85103-01-1) |
| Comparator Or Baseline | 2-nitro isomer (CAS 85103-00-0) and 4-nitro isomer (CAS 85103-02-2) - specific calculated PSA and LogP values not located in search results for direct comparison |
| Quantified Difference | Not directly quantifiable from available search results; inference based on established structure-property relationships for positional isomer series |
| Conditions | Calculated values from ChemSrc database, based on molecular structure (C₁₁H₉N₃O₃) and standard computational prediction methods |
Why This Matters
The unique PSA and LogP values of the 3-nitro isomer may result in distinct chromatographic retention times and differential membrane permeability compared to its positional isomers, impacting assay development and interpretation of biological results.
- [1] ChemSrc. 3-(3-Nitro-benzyl)-3H-imidazole-4-carbaldehyde. CAS 85103-01-1. Exact Mass: 231.06400. PSA: 80.71000. LogP: 2.17530. View Source
